molecular formula C18H21N7O B6472233 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640968-09-6

3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6472233
CAS No.: 2640968-09-6
M. Wt: 351.4 g/mol
InChI Key: BRJKMNPIXBGOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 4. Attached to the pyridine via a piperazine linker is a pyrimidine ring, which is further functionalized with a morpholine moiety. This structure combines multiple pharmacophoric elements:

  • Pyridine-carbonitrile: Enhances binding affinity to biological targets through hydrogen bonding and dipole interactions .
  • Piperazine linker: Improves solubility and provides conformational flexibility for target engagement .
  • Morpholinyl-pyrimidine: A common motif in kinase inhibitors and antimalarials, contributing to hydrophobic interactions and metabolic stability .

Properties

IUPAC Name

3-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c19-13-15-1-3-20-14-16(15)23-5-7-25(8-6-23)18-21-4-2-17(22-18)24-9-11-26-12-10-24/h1-4,14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJKMNPIXBGOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CN=C2)C#N)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a multi-ring structure that includes pyridine, piperazine, and pyrimidine moieties, which are known for their roles in various biological interactions. The presence of the carbonitrile group enhances its reactivity and potential for enzyme inhibition.

Property Details
Molecular Formula C_{17}H_{22}N_{6}O
Molecular Weight 318.41 g/mol
Solubility Soluble in polar solvents
Stability Stable under standard lab conditions

The primary mechanism of action for this compound involves the inhibition of specific protein kinases. By binding to the active site of these enzymes, it disrupts their function, leading to alterations in cellular signaling pathways associated with cell growth and proliferation.

Key Pathways Affected:

  • Cell Cycle Regulation: Inhibition may lead to cell cycle arrest.
  • Apoptosis: Induction of programmed cell death in cancer cells.
  • Metabolic Pathways: Alterations in glucose metabolism and energy production.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties, particularly against various tumor cell lines. In vitro studies have demonstrated its ability to inhibit the growth of colorectal adenocarcinoma cells.

Case Studies:

  • In Vitro Studies:
    • Cell Lines Tested: LoVo (colorectal adenocarcinoma), HeLa (cervical cancer).
    • IC50 Values: The compound showed IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation.
  • In Vivo Studies:
    • Administration in mouse models resulted in significant tumor growth inhibition without substantial toxicity, suggesting a favorable therapeutic index.

Comparative Analysis with Similar Compounds

To better understand its biological activity, comparisons can be drawn with structurally similar compounds that also exhibit kinase inhibitory properties.

Compound Name Structural Features Biological Activity
3-MethylquinoxalineQuinoxaline ringAntimicrobial properties
4-(Morpholin-4-yl)pyrimidinePyrimidine ring with morpholinePotential kinase inhibition
1-(Piperazin-1-yl)quinoxalineQuinoxaline with piperazineAnticancer activity

Comparison with Similar Compounds

Structural Differences

  • Substituent Positioning : The target compound’s pyridine-4-carbonitrile differs from analogs like compound 74 (pyrimidine-piperidine-carbonitrile) and compound 6 (pyrimidine-5-carbonitrile), altering electronic properties and binding modes .
  • Linker Flexibility: The piperazine linker in the target compound contrasts with rigid pyrano-pyridine (e.g., ) or pyrrolo-triazine (e.g., risovalisib ) scaffolds, impacting conformational adaptability.

Physicochemical Properties

  • Solubility : Piperazine and morpholine groups enhance aqueous solubility compared to hydrophobic analogs like compound 10 .

Preparation Methods

Suzuki-Miyaura Coupling Approach

While less common, Suzuki coupling has been explored using boronic ester-functionalized pyrimidine intermediates. However, this method necessitates additional steps to install the boronate group, reducing overall efficiency.

One-Pot Sequential Coupling

Recent advances demonstrate a one-pot strategy where pyrimidine, piperazine, and pyridine fragments are coupled sequentially without isolating intermediates. This approach improves atom economy but requires stringent temperature control.

Challenges and Troubleshooting

  • Regioselectivity : Competing reactions at pyrimidine C-2 vs. C-4 positions are mitigated by steric hindrance from the morpholine group.

  • Piperazine Over-Alkylation : Use of mono-protected piperazine (e.g., Boc-piperazine) prevents di-substitution.

  • Catalyst Deactivation : Degassing solvents and maintaining an inert atmosphere (N₂ or Ar) are critical for Pd-based reactions .

Q & A

Q. Basic Research Focus

  • NMR : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrimidine C2 vs. C4 substitution). Peaks at δ 8.2–8.5 ppm (pyridine protons) and δ 3.5–4.0 ppm (morpholine N-CH2) are diagnostic .
  • ESI-MS : Validate molecular weight (calc. for C₁₈H₂₀N₆O: 360.17 g/mol) with <2 ppm error.
  • HPLC : Use a C18 column (ACN/water gradient) to assess purity. Adjust pH to 3.0 (with TFA) for optimal peak resolution .

How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?

Q. Advanced Research Focus

  • Lipid-based formulations (e.g., SNEDDS) improve solubility of the hydrophobic pyridine-carbonitrile group.
  • Prodrug strategies : Introduce ester groups at the morpholine nitrogen for slow hydrolysis in plasma .
  • CYP450 inhibition assays : Test interactions with CYP3A4/2D6 to predict metabolic stability. Use LC-MS/MS to quantify plasma concentrations in rodent models .

What computational tools predict off-target effects or toxicity risks?

Q. Advanced Research Focus

  • SwissADME : Predict BBB permeability (TPSA >70 Ų suggests poor CNS penetration).
  • ProTox-II : Screen for hepatotoxicity (e.g., morpholine derivatives often show low risk).
  • Molecular dynamics : Simulate binding to hERG channels (critical for cardiac safety) .

How do reaction conditions impact impurity profiles during scale-up synthesis?

Q. Basic Research Focus

  • High-temperature reactions (>120°C) may degrade the morpholine ring, producing N-oxide byproducts (detected via LC-MS).
  • Residual palladium from cross-coupling steps is quantified via ICP-MS (<10 ppm acceptable).
  • Workup protocols : Use silica gel chromatography (hexane:EtOAc 3:1) to remove unreacted piperazine precursors .

What strategies validate target engagement in cellular models?

Q. Advanced Research Focus

  • Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein melting shifts (ΔTm >2°C).
  • RNAi knockdown : Compare compound efficacy in wild-type vs. target-knockout cells.
  • Phospho-specific antibodies (e.g., p-ERK) to monitor downstream signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.